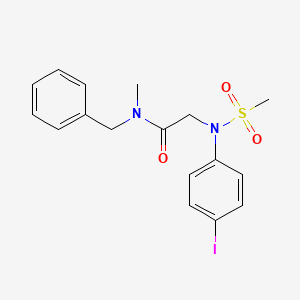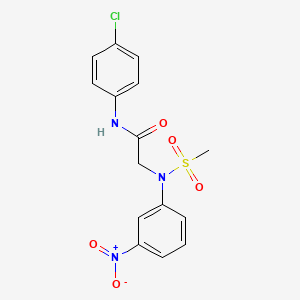
N~1~-benzyl-N~2~-(4-iodophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-benzyl-N~2~-(4-iodophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as BIMSGA, is a chemical compound that has been widely studied for its potential therapeutic applications. BIMSGA belongs to the class of glycine receptor antagonists and has been shown to have promising results in various scientific research studies.
Wirkmechanismus
BIMSGA acts as an antagonist of glycine receptors, which are involved in the modulation of neurotransmission in the central nervous system. Glycine receptors are ionotropic receptors that mediate the inhibitory effects of glycine on neurotransmission. BIMSGA binds to the glycine receptor and blocks the inhibitory effect of glycine, leading to the modulation of neurotransmission. The exact mechanism of action of BIMSGA is still under investigation, and further scientific research is required to fully understand its mode of action.
Biochemical and Physiological Effects
BIMSGA has been shown to have potent inhibitory effects on glycine receptors, leading to the modulation of neurotransmission. It has been shown to have potential applications in the treatment of various neurological disorders such as epilepsy, chronic pain, and anxiety. BIMSGA has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BIMSGA is its potent inhibitory effect on glycine receptors, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of BIMSGA is its low solubility in water, which makes it difficult to administer in vivo. Further scientific research is required to overcome this limitation and improve the bioavailability of BIMSGA.
Zukünftige Richtungen
There are several future directions for the scientific research on BIMSGA. One of the future directions is to investigate the potential therapeutic applications of BIMSGA in the treatment of various neurological disorders such as epilepsy, chronic pain, and anxiety. Another future direction is to investigate the potential applications of BIMSGA in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells in vitro. Further scientific research is also required to fully understand the mechanism of action of BIMSGA and improve its bioavailability for in vivo studies.
Conclusion
In conclusion, BIMSGA is a promising chemical compound that has been widely studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on glycine receptors, leading to the modulation of neurotransmission. BIMSGA has potential applications in the treatment of various neurological disorders such as epilepsy, chronic pain, and anxiety. Further scientific research is required to fully understand the mechanism of action of BIMSGA and improve its bioavailability for in vivo studies.
Wissenschaftliche Forschungsanwendungen
BIMSGA has been studied extensively for its potential therapeutic applications. It has been shown to have a potent inhibitory effect on glycine receptors, which are involved in the modulation of neurotransmission in the central nervous system. BIMSGA has been shown to have potential applications in the treatment of various neurological disorders such as epilepsy, chronic pain, and anxiety.
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-iodo-N-methylsulfonylanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-19(12-14-6-4-3-5-7-14)17(21)13-20(24(2,22)23)16-10-8-15(18)9-11-16/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHFALXDPWCEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B3529107.png)
![N-cyclohexyl-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3529108.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3529115.png)


![N-{[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B3529136.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3529139.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B3529145.png)
![methyl (4-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate](/img/structure/B3529152.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3529153.png)

![1'-[(1,3-benzothiazol-2-ylthio)acetyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3529172.png)
![4-methyl-N,2-diphenyl-4H-pyrrolo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B3529189.png)
![methyl [5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3529196.png)